molecular formula C7H5FN2O B8202518 2-Fluoro-6-methoxynicotinonitrile

2-Fluoro-6-methoxynicotinonitrile

Cat. No.: B8202518
M. Wt: 152.13 g/mol
InChI Key: IGJSUSXWDVGSEW-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxynicotinonitrile is a substituted pyridine derivative featuring a fluorine atom at the 2-position and a methoxy group at the 6-position of the aromatic ring, with a nitrile functional group at the 3-position. The molecular formula is inferred as C₇H₅FN₂O, with applications likely in pharmaceutical synthesis due to its nitrile moiety, which is common in medicinal intermediates .

Properties

IUPAC Name

2-fluoro-6-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJSUSXWDVGSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxynicotinonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted nicotinonitriles.

    Oxidation: Formation of nicotinic acids or their derivatives.

    Reduction: Formation of aminonicotinonitriles.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Fluoro-6-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxynicotinonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their function. The methoxy group may contribute to the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Fluoro-6-methoxynicotinonitrile with key analogs based on substituent patterns, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Physical State Key Applications Toxicity Notes
This compound Not Available C₇H₅FN₂O F (2), OCH₃ (6), CN (3) Likely solid Pharmaceutical intermediate Potential carcinogen (inferred)
6-Fluoro-2-methoxynicotinonitrile 1339175-72-2 C₇H₅FN₂O F (6), OCH₃ (2), CN (3) Off-white powder Medical intermediate Requires sealed refrigeration
2-Amino-6-chloro-5-fluoronicotinonitrile 1820711-14-5 C₆H₃ClFN₃ NH₂ (2), Cl (6), F (5), CN (3) Not specified Pharmaceutical intermediate Likely reactive due to NH₂
2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile 1421066-27-4 C₁₄H₁₀ClFN₂O₂ Cl (2), F (5), 4-MeO-benzyloxy (6), CN (3) Not specified Complex synthesis intermediate Increased steric bulk
Ethyl 2-chloro-6-methoxynicotinate 1233520-12-1 C₉H₁₀ClNO₃ Cl (2), OCH₃ (6), COOEt (3) Not specified Ester-based intermediate Lower nitrile-related hazards
2-Amino-6-methylnicotinonitrile Not Available C₇H₇N₃ NH₂ (2), CH₃ (6), CN (3) Solid (mp 99°C) General chemical synthesis Contains carcinogenic components

Key Comparative Insights

Substituent Effects on Reactivity and Stability
  • Fluorine vs. Chlorine: Fluorine’s electron-withdrawing nature enhances electrophilic substitution resistance compared to chlorine. For example, 2-Amino-6-chloro-5-fluoronicotinonitrile may exhibit higher reactivity in nucleophilic substitutions due to the amino group’s electron-donating effect .
  • Methoxy vs.
  • Nitrile vs. Ester: The nitrile group in this compound offers versatility in forming heterocycles, while the ester in Ethyl 2-chloro-6-methoxynicotinate may simplify hydrolysis-driven modifications .
Application-Specific Differences
  • Medical Intermediates: Both 6-Fluoro-2-methoxynicotinonitrile and the target compound are prioritized for medicinal chemistry due to their balanced electronic properties .
  • Bulkier Derivatives : The benzyloxy-substituted analog (CAS 1421066-27-4 ) may serve in specialized syntheses where steric effects modulate target binding .

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